molecular formula C18H23N3O5S B11128401 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11128401
M. Wt: 393.5 g/mol
InChI Key: RIBIWUCNFDAMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a tetrahydropyridazine core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Synthesis of the Tetrahydropyridazine Core: This step involves the cyclization of appropriate precursors, often using hydrazine derivatives and diketones under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the dioxidotetrahydrothiophene and tetrahydropyridazine intermediates with the methoxyphenyl ethylamine derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Employing advanced chromatographic methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the dioxidotetrahydrothiophene ring to tetrahydrothiophene.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Higher oxidation states of the thiophene ring.

    Reduction Products: Reduced forms of the thiophene and pyridazine rings.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding Studies: Its structure allows for interactions with various proteins, useful in structural biology.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific pathways.

    Therapeutic Applications: Investigated for its potential therapeutic effects in treating diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activities, or receptor functions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(2-hydroxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(2-chlorophenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: Contains a chloro group on the phenyl ring.

Uniqueness

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C18H23N3O5S/c1-26-16-5-3-2-4-13(16)8-10-19-18(23)15-6-7-17(22)21(20-15)14-9-11-27(24,25)12-14/h2-5,14H,6-12H2,1H3,(H,19,23)

InChI Key

RIBIWUCNFDAMMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.